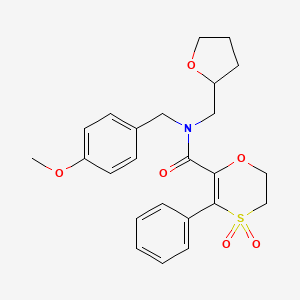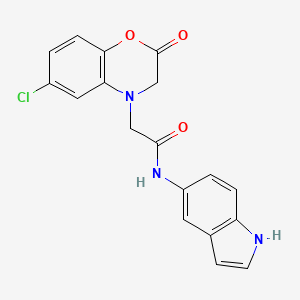
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a carbazole moiety linked to a picolinamide group, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide involves several key steps. One efficient method includes an asymmetric reductive amination directed by chiral (phenyl)ethylamines, resulting in high diastereoselectivity . The process typically involves the following steps:
Reductive Amination: The key step involves the reductive amination of a ketone intermediate with chiral amines, using catalysts such as Ru(II) complexes.
Industrial production methods may involve scaling up these reactions in large reactors, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the carbazole ring or the picolinamide group.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research has explored its potential as a treatment for human papillomavirus infections.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biological outcomes.
Vergleich Mit ähnlichen Verbindungen
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide can be compared with other similar compounds, such as:
8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: This compound shares the carbazole core but lacks the picolinamide group.
1,2,3,4-tetrahydrocarbazole: Another related compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific combination of the carbazole and picolinamide moieties, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H16ClN3O |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C18H16ClN3O/c19-13-7-3-5-11-12-6-4-9-14(17(12)22-16(11)13)21-18(23)15-8-1-2-10-20-15/h1-3,5,7-8,10,14,22H,4,6,9H2,(H,21,23) |
InChI-Schlüssel |
VKQZMWPMATVJTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B12174131.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12174132.png)
![2-(6-bromo-1H-indol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B12174133.png)



![5-Chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12174166.png)


![1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B12174193.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B12174196.png)

